molecular formula C10H12N2O3 B159098 Acetamide, N-ethyl-N-(4-nitrophenyl)- CAS No. 1826-56-8

Acetamide, N-ethyl-N-(4-nitrophenyl)-

Cat. No. B159098
CAS RN: 1826-56-8
M. Wt: 208.21 g/mol
InChI Key: POGUNGMMMFNPOE-UHFFFAOYSA-N
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Description

“Acetamide, N-ethyl-N-(4-nitrophenyl)-” is a chemical compound with the formula C8H8N2O3 . It is also known by other names such as 4’-Nitroacetanilide, p-Acetamidonitrobenzene, p-Nitroacetanilide, p-Nitrophenylacetanilide, N- (4-Nitrophenyl)acetamide, N-Acetyl-p-nitroaniline, N-Acetyl-4-nitroaniline, 4-Nitroacetanilide, 4’-Nitroacetanilide, and Acetanilide .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-ethyl-N-(4-nitrophenyl)-” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bonds, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

“Acetamide, N-ethyl-N-(4-nitrophenyl)-” has a molecular weight of 180.16 g/mol . It has a density of 1.340, a melting point of 213-215°C (lit.), a boiling point of 312.97°C (rough estimate), and a flashing point of 201.1°C . The compound is soluble in water at room temperature (2.2g/L) , and it has a vapor pressure of 6.77E-07mmHg at 25°C . Its refractive index is estimated to be 1.6180 .

properties

IUPAC Name

N-ethyl-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-11(8(2)13)9-4-6-10(7-5-9)12(14)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGUNGMMMFNPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062004
Record name Acetamide, N-ethyl-N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-ethyl-N-(4-nitrophenyl)-

CAS RN

1826-56-8
Record name N-Ethyl-N-(4-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-(4-nitrophenyl)acetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC1328
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Record name Acetamide, N-ethyl-N-(4-nitrophenyl)-
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Record name Acetamide, N-ethyl-N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-N-(4-nitrophenyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83W4N34L8Y
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Synthesis routes and methods

Procedure details

To a suspension of N-ethyl 4-nitroaniline (1.5 g, 9.026 mmol) in benzene (15 ml), is added acetylchloride (10 ml) and the mixture refluxed for 40 minutes. The solvent is removed by evaporation. The residue is dissolved in ethyl acetate prior to washing with 2N sodium bicarbonate and water, drying (MgSO4) and evaporation. The product is dried under vacuum; ES+ (M+1) 208.57.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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